![molecular formula C20H24N4 B2607596 2-((4-(1-苯乙基)哌嗪-1-基)甲基)-1H-苯并[d]咪唑 CAS No. 1171793-68-2](/img/structure/B2607596.png)

2-((4-(1-苯乙基)哌嗪-1-基)甲基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

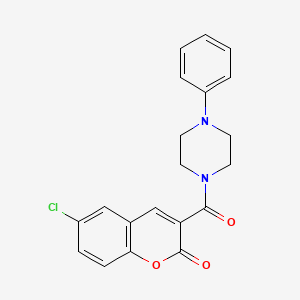

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .科学研究应用

腐蚀抑制

2-((4-(1-苯乙基)哌嗪-1-基)甲基)-1H-苯并[d]咪唑衍生物已被研究其腐蚀抑制性能。一项研究发现,此类衍生物有效抑制 N80 钢在盐酸溶液中的腐蚀。采用失重测量、动电位极化和电化学阻抗谱等技术来评估抑制效率,该效率随着抑制剂浓度的增加而增加。这些衍生物充当混合型抑制剂并显示出很高的抑制效率,其中一种衍生物在特定浓度和温度下达到 96.3% 的效率。通过傅里叶变换红外 (FTIR) 和紫外-可见光谱以及扫描电子显微镜 (SEM) 和原子力显微镜 (AFM) 的进一步分析证实了铁/抑制剂的相互作用。量子化学计算支持实验结果,提供了对促成抑制过程的分子相互作用的见解 (Yadav 等人,2016)。

抗癌活性

结构类似于 2-((4-(1-苯乙基)哌嗪-1-基)甲基)-1H-苯并[d]咪唑的化合物已被合成并评估其抗癌活性。一项研究合成了一系列新型 N-苯基-2-(2-((4-苯基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)乙酰胺,并评估了它们对包括宫颈癌和乳腺癌在内的人类癌细胞系的体外抗癌活性。在合成的化合物中,某些衍生物表现出显着的活性,其中一种表现出与标准抗癌药物阿霉素相当的最高效力。分子对接研究进一步支持了构效关系,突出了这些衍生物作为抗癌剂的潜力 (Boddu 等人,2018)。

抗菌和抗真菌活性

含唑的哌嗪衍生物,包括那些结构上与 2-((4-(1-苯乙基)哌嗪-1-基)甲基)-1H-苯并[d]咪唑相关的衍生物,已被合成并评估其抗菌和抗真菌性能。初步的体外研究表明,其中许多化合物表现出中等至显着的抗菌和抗真菌活性。一些衍生物对测试菌株表现出显着且广谱的抗菌功效,显示出与氯霉素和氟康唑等标准药物相当的活性。此外,发现某些衍生物对 PC-3 癌细胞系有效,突出了它们在抗菌和抗癌治疗中的潜力 (Gan 等人,2010)。

作用机制

Target of Action

The primary target of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is the central nervous system (CNS), specifically the gamma amino butyric acid (GABA) receptors . GABA is a neurotransmitter that induces CNS depression .

Mode of Action

2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole interacts with its targets by enhancing the activity of GABA, thereby intensifying inhibitory effects on the CNS . This interaction results in a calming effect, which is why the compound is being studied for its potential anxiolytic activity .

Biochemical Pathways

The compound affects the GABAergic pathway, which is one of the main inhibitory signaling pathways in the CNS . By enhancing the activity of GABA, 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can potentially modulate neuronal excitability and induce a calming effect .

Result of Action

The molecular and cellular effects of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole’s action are primarily observed in the CNS. The compound enhances the activity of GABA, leading to CNS depression and a calming effect . This has led to the compound being studied for its potential anxiolytic activity .

生化分析

Biochemical Properties

The biochemical properties of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole are intriguing. It has been found to interact with various enzymes and proteins, notably acetylcholinesterase . The compound’s interaction with this enzyme suggests a potential role in modulating neurotransmission, as acetylcholinesterase is crucial for the breakdown of acetylcholine, a key neurotransmitter .

Cellular Effects

On a cellular level, 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has been shown to have significant effects. It has been associated with anxiolytic activity, indicating that it may influence cell signaling pathways related to anxiety and stress responses .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole in animal models appear to vary with dosage . At certain dosages, the compound has shown potential anxiolytic effects . The presence of any threshold effects, as well as any toxic or adverse effects at high doses, remains to be fully explored.

属性

IUPAC Name |

2-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-16(17-7-3-2-4-8-17)24-13-11-23(12-14-24)15-20-21-18-9-5-6-10-19(18)22-20/h2-10,16H,11-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNMYZBIFHQFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)

![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)